molecular formula C17H19NO2S B11798833 Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate

Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate

Cat. No.: B11798833
M. Wt: 301.4 g/mol
InChI Key: UGXBZNUMUDCOCK-UHFFFAOYSA-N
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Description

Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a benzyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidine ring or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or thiophene rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction can lead to the formation of piperidine derivatives with modified functional groups .

Scientific Research Applications

Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate is unique due to the combination of the piperidine and thiophene rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

benzyl 2-thiophen-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C17H19NO2S/c19-17(20-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-21-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2

InChI Key

UGXBZNUMUDCOCK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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